4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate
Overview
Description
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate is a compound with the molecular formula C6H8N4O4S and a molecular weight of 232.22 g/mol. It is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine, a class of compounds that have been explored as antitubercular agents . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves the acid-catalyzed chemo-selective C-4 substitution of the 7-deazapurine ring with various amines . The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines are dissolved in isopropanol, and concentrated HCl is added. The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis using Green Catalysts : 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized using Brønsted-acidic ionic liquids as green and reusable catalysts. This approach emphasizes environmentally friendly synthesis methods (Davoodnia et al., 2010).
Crystal Structure Analysis : Studies on the crystal structure of various pyrrolo[2,3-d]pyrimidine derivatives, including those with fluoro substitutions, provide insights into their molecular conformations and potential interactions in biochemical processes (Seela et al., 2005); (Seela et al., 2008).
Synthesis of Novel Isomers : Research has focused on creating new isomers of pyrrolopyrimidines, highlighting the chemical versatility and potential for creating diverse compounds with varying biological activities (Dave & Shah, 2000).
Biological and Pharmacological Applications
Antibacterial Agents : Some pyrrolo[2,3-d]pyrimidines have been studied for their potential as antibacterial agents. Their synthesis and structure-activity relationships offer insights into developing new antibacterial drugs (Dave & Shah, 2002).
Antitumor and Radioprotective Agents : Certain pyrrolo[2,3-d]pyrimidines bearing sulfonamide moieties have shown promise as antitumor and radioprotective agents, indicating their potential in cancer therapy and protection against radiation-induced damage (Ismail et al., 2006).
Potential as Antimalarial Drug : A derivative of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine has been studied for its potential as an antimalarial drug, expanding the scope of its pharmacological applications (Gainsford et al., 2010).
Inhibition of Enzymes in Cancer Therapy : Some pyrrolo[2,3-d]pyrimidines have been designed as inhibitors of key enzymes like thymidylate synthase and dihydrofolate reductase, playing a crucial role in cancer therapy (Gangjee et al., 2000).
Mechanism of Action
Target of Action
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate has been studied for its potential as an antitubercular agent . It has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . Additionally, it has been identified as a potential multi-targeted kinase inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been found to inhibit the growth of Mycobacterium tuberculosis . In the case of kinases, it binds to the enzymes, inhibiting their activity and thus affecting the signaling pathways they are involved in .
Biochemical Pathways
Its inhibition of kinases suggests that it may affect various signaling pathways involved in cell growth and proliferation .
Pharmacokinetics
It has been noted that potent compounds from this series have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
The compound’s action results in the inhibition of the growth of Mycobacterium tuberculosis . In the context of cancer, it has been found to induce cell cycle arrest and apoptosis in HepG2 cells .
Biochemical Analysis
Biochemical Properties
It is known that similar 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is a key effector in various signaling pathways and plays an important role in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Cellular Effects
Similar 7H-Pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines . For instance, one derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, displayed in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis with a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Molecular Mechanism
Studies on similar 7H-Pyrrolo[2,3-d]pyrimidine derivatives have shown that they can inhibit PAK4 at the molecular level . These inhibitors had strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Temporal Effects in Laboratory Settings
It is known that this compound is a solid substance that should be stored at -20° C .
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-amine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFLCRGXDSPVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466926 | |
Record name | Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769951-32-8 | |
Record name | Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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